molecular formula C11H11ClN2S B13445640 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine

4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine

Cat. No.: B13445640
M. Wt: 238.74 g/mol
InChI Key: JIEHWTFDPWRANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group, a chlorine atom, an ethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound, which is then chlorinated using thionyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Substitution: Amino or thiol-substituted pyrimidines.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene moiety can interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-chloro-5-ethyl-6-methyl-2-thiophen-3-ylpyrimidine

InChI

InChI=1S/C11H11ClN2S/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3

InChI Key

JIEHWTFDPWRANL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CSC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.